molecular formula C23H26N2O3S B3223959 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1226438-84-1

4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B3223959
CAS No.: 1226438-84-1
M. Wt: 410.5
InChI Key: HJWKDFQIWVTOHU-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-derived compound characterized by a 1,1-dione-functionalized benzothiazine core. The molecule features a 3,4-dimethylphenyl substituent at the 4-position and a 4-methylpiperidine-1-carbonyl group at the 2-position.

The synthesis of such derivatives typically involves cyclization reactions of thioamide precursors or condensation of substituted anilines with carbonyl-containing reagents. However, specific synthetic protocols for this compound remain underexplored in publicly available literature. Its crystal structure, if resolved, would likely employ SHELX-based refinement tools for small-molecule analysis, as these programs are widely used for structural elucidation .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-16-10-12-24(13-11-16)23(26)22-15-25(19-9-8-17(2)18(3)14-19)20-6-4-5-7-21(20)29(22,27)28/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWKDFQIWVTOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the piperidine moiety and the dimethylphenyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find use in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exerts its effects depends on its interaction with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazine derivatives are a well-studied class of compounds due to their diverse bioactivity. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Analog: 1-Ethyl-4-{2-[1-(4-Methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione

  • Core Structure : Shares the benzothiazine-1,1-dione backbone but differs in substituents.
  • Key Differences: The target compound has a 4-methylpiperidine-1-carbonyl group, which introduces a tertiary amide and a piperidine ring. This likely enhances solubility in polar solvents compared to the hydrazinylidene-ethylidene moiety in the analog.
  • The target compound’s piperidine group may confer affinity for neurological targets (e.g., sigma receptors) due to structural similarities to known piperidine-based drugs.

Functional Analog: 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Core Structure: A pyridazinone ring instead of benzothiazine.
  • The target compound’s 1,1-dione group may engage in stronger hydrogen bonding compared to the ketone in pyridazinone derivatives.
  • Bioactivity: The pyridazinone analog exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation), suggesting that the benzothiazine derivative’s activity could be modulated by its substituents. However, direct comparisons are speculative without experimental data .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Benzothiazine Analog Pyridazinone Analog
Molecular Weight ~425 g/mol (estimated) ~370 g/mol ~218 g/mol
logP (Predicted) ~3.8 (high lipophilicity) ~2.9 ~2.5
Hydrogen Bond Acceptors 6 5 3
Bioactivity Hypothesized CNS activity Undisclosed Anti-inflammatory (IC₅₀ = 11.6 μM)

Research Findings and Implications

  • This contrasts with the flexible hydrazinylidene group in the benzothiazine analog .
  • Synthetic Challenges : Introducing the 3,4-dimethylphenyl group requires regioselective coupling, which may complicate synthesis compared to simpler analogs.
  • Therapeutic Potential: While direct bioactivity data are lacking, the compound’s structural features align with known neuroactive and anti-inflammatory agents. Further studies using SHELX-refined crystallography could clarify its binding modes .

Biological Activity

The compound 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione. It features a complex structure that includes a benzothiazine core and piperidine moieties. The molecular formula is C22H23ClN2O4SC_{22}H_{23}ClN_2O_4S with a molecular weight of approximately 426.95 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering cellular signaling pathways.
  • Cytotoxic Effects : The compound has shown potential in inducing apoptosis in cancer cells.

Anticancer Properties

Research has indicated that compounds structurally related to 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Colon Cancer : Studies have shown that derivatives of this compound have IC50 values below 4 µM against human HCT116 and HT29 colon cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
2bHCT116< 1
2dHT29< 1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains, although detailed studies are required to quantify this effect.

Study on Colon Cancer Cells

In a study examining the cytotoxic effects of related compounds on colon cancer cells, it was found that several derivatives exhibited significant inhibitory effects on cell proliferation. The study utilized both dose-response assays and molecular docking simulations to elucidate the mechanisms at play .

In Vitro Studies

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers in treated cells compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 2
4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

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